Cas no 110503-62-3 (4-Hydroxy Toremifene)

4-Hydroxy Toremifene is an active metabolite of the selective estrogen receptor modulator (SERM) Toremifene. It exhibits high binding affinity to estrogen receptors, contributing to its pharmacological activity in modulating estrogen-dependent pathways. This compound is of interest in research due to its potential antiestrogenic effects, which may be relevant in studying hormone-responsive conditions. Its well-defined structure and metabolic stability make it a valuable reference standard in analytical and preclinical studies. Researchers utilize 4-Hydroxy Toremifene to investigate receptor interactions, metabolic pathways, and therapeutic mechanisms, particularly in the context of breast cancer and endocrine-related research. Its purity and specificity support reproducible experimental outcomes.
4-Hydroxy Toremifene structure
4-Hydroxy Toremifene structure
Product Name:4-Hydroxy Toremifene
CAS No:110503-62-3
MF:C26H28ClNO2
MW:421.95902633667
CID:158763
PubChem ID:3035198
Update Time:2025-06-08

4-Hydroxy Toremifene Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-[(1Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-
    • 4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
    • 4-HYDROXY TOREMIFENE,WHITE SOLID
    • (Z)-4-Hydroxytoremifene
    • 4-hydroxytamoxifen (4-OHT) analog,3
    • 4-HYDROXYTORMIFENE
    • Z-4-chloro-1-(4-hydroxyphenyl)-1-[4-[2-(N,N-dimethylamino)ethoxy]phenyl]-2-phenyl-1-butene
    • 4-hydroxytoremifene
    • 4-[(Z)-4-Chloro-2-phenyl-1-[4-(2-dimethylaminoethoxy)phenyl]-1-butenyl]phenol
    • WTW99894I6
    • Q27292838
    • (Z)-4-(4-Chloro-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
    • Z-4-chloro-1-(4-hydroxyphenyl) -1-[4-[2-(N,N-dimethylamino)ethoxy]phenyl]-2-phenyl-1-butene
    • UNII-WTW99894I6
    • TORE II
    • OIUCUUXSMIJSEB-QPLCGJKRSA-N
    • AKOS040749970
    • 110503-62-3
    • 4OH-TOR
    • DTXSID301043030
    • 4-Hydroxy TOR
    • BDBM22423
    • 4-[(1Z)-4-chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
    • SCHEMBL9099337
    • 4Hydroxytoremifene
    • Phenol, 4-(4-chloro-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, (Z)-
    • 4-[(Z)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy] phenyl]-2-phenylbut-1-enyl]phenol
    • CHEMBL1402
    • 4 Hydroxytoremifene
    • PD015530
    • (Z)-4-(4-Chloro-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
    • Phenol, 4-((1Z)-4-chloro-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-
    • 4-Hydroxy Toremifene
    • Inchi: 1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25-
    • InChI Key: OIUCUUXSMIJSEB-QPLCGJKRSA-N
    • SMILES: ClCC/C(/C1C=CC=CC=1)=C(\C1C=CC(=CC=1)O)/C1C=CC(=CC=1)OCCN(C)C

Computed Properties

  • Exact Mass: 421.18100
  • Monoisotopic Mass: 421.1808568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Melting Point: 163-165°C
  • PSA: 32.70000
  • LogP: 5.62190

4-Hydroxy Toremifene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 238.00 2023-09-07
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$ 1867.00 2023-09-07
A2B Chem LLC
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4-Hydroxy Toremifene Production Method

Additional information on 4-Hydroxy Toremifene

4-Hydroxy Toremifene: A Comprehensive Overview of its Chemistry, Biology, and Emerging Therapeutic Applications

4-Hydroxy Toremifene, a derivative of the well-known antiestrogen toremifene, is a compound of significant interest in the field of pharmaceutical chemistry and medicine. With a CAS number of 110503-62-3, this molecule has garnered attention for its unique structural and functional properties. This introduction aims to provide a detailed exploration of 4-Hydroxy Toremifene, encompassing its chemical structure, biological mechanisms, and the latest research findings that highlight its potential in therapeutic applications.

The chemical structure of 4-Hydroxy Toremifene is characterized by a hydroxyl group at the 4-position of the benzene ring, which is a key feature influencing its pharmacological activity. This modification enhances its binding affinity to estrogen receptors, making it a potent selective estrogen receptor modulator (SERM). The compound's molecular formula, C₁₈H₁₇NO₂, reflects its complex aromatic and heterocyclic framework, which contributes to its stability and bioavailability.

Toremifene, the parent compound, has been widely used in the treatment of breast cancer due to its ability to competitively inhibit estrogen binding to estrogen receptors. The hydroxylation at the 4-position in 4-Hydroxy Toremifene not only retains but also amplifies this inhibitory effect. This makes 4-Hydroxy Toremifene a promising candidate for various therapeutic scenarios where estrogen receptor modulation is desired.

Beyond its structural significance, the biological activity of 4-Hydroxy Toremifene has been extensively studied. Research indicates that this compound exhibits both estrogenic and antiestrogenic effects, depending on the tissue and context. This dual functionality makes it particularly useful in conditions where nuanced hormonal regulation is required. For instance, studies have shown that 4-Hydroxy Toremifene can reduce tumor growth in estrogen receptor-positive breast cancer cells while simultaneously preventing osteoporosis—a common side effect associated with traditional antiestrogen therapies.

Recent advancements in metabolomics have provided deeper insights into the metabolic pathways influenced by 4-Hydroxy Toremifene. These studies have revealed that the compound interacts with multiple signaling pathways, including those involved in cell proliferation, apoptosis, and angiogenesis. Such interactions are crucial for understanding its mechanism of action and for identifying potential synergies with other therapeutic agents.

The pharmacokinetic profile of 4-Hydroxy Toremifene is another area of active investigation. Unlike some traditional SERMs that exhibit rapid metabolism, 4-Hydroxy Toremifene demonstrates prolonged half-life due to its stable hydroxylated structure. This characteristic allows for less frequent dosing, improving patient compliance and therapeutic efficacy. Additionally, research suggests that the compound's solubility and bioavailability can be further optimized through structural modifications, opening avenues for novel drug formulations.

In clinical settings, 4-Hydroxy Toremifene is being explored for its potential in managing hormone-dependent conditions beyond breast cancer. Preliminary clinical trials have indicated promising results in the treatment of prostate cancer, where estrogen receptor modulation plays a critical role. Moreover, ongoing research is evaluating its efficacy in postmenopausal women suffering from vasomotor symptoms and osteoporosis. These studies highlight the broad therapeutic spectrum of 4-Hydroxy Toremifene and underscore its significance as a versatile pharmacological agent.

The development of targeted therapies has further enhanced the appeal of 4-Hydroxy Toremifene. By leveraging advances in nanotechnology and drug delivery systems, researchers are working to create targeted formulations that maximize therapeutic effects while minimizing systemic side effects. For example, nanoparticle-encapsulated versions of 4-Hydroxy Toremifene are being tested for their ability to deliver the drug directly to tumor sites, thereby improving treatment outcomes.

Environmental chemistry also plays a role in understanding the behavior of 4-Hydroxy Toremifene outside biological systems. Studies have examined its degradation pathways in aquatic environments, revealing that it undergoes slow biodegradation but can persist long enough to pose ecological concerns if not properly managed. These findings emphasize the importance of sustainable pharmaceutical practices to mitigate environmental impact.

Future research directions for 4-Hydroxy Toremifene include exploring its potential as an adjuvant therapy in combination with other treatments such as chemotherapy or immunotherapy. The compound's ability to modulate estrogen receptors may synergize with these modalities, leading to more effective disease management strategies. Additionally, investigating its role in non-cancerous conditions such as metabolic disorders and neurodegenerative diseases could uncover new therapeutic applications.

In conclusion,4-Hydroxy Toremifene (CAS no 110503-62-3) represents a significant advancement in pharmaceutical chemistry with multifaceted applications in medicine. Its unique structural features, combined with emerging research findings on its biological activity and pharmacokinetics, position it as a valuable asset in modern therapeutics. As scientific understanding continues to evolve, 4-hydroxy-toremifene will undoubtedly play an increasingly important role in addressing complex medical challenges.

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